N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Description
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide is a methanesulfonamide derivative featuring a hydroxyethyl group substituted with a 3-methylthiophene moiety and a 4-(trifluoromethyl)phenyl group. The trifluoromethyl group enhances metabolic stability and electron-withdrawing properties, which may influence receptor affinity and selectivity .
Properties
IUPAC Name |
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3NO3S2/c1-10-6-7-23-14(10)13(20)8-19-24(21,22)9-11-2-4-12(5-3-11)15(16,17)18/h2-7,13,19-20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJCVCAWBCYQOAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3NO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide typically involves multiple steps, including the formation of the thiophene ring, the introduction of the trifluoromethyl group, and the attachment of the methanesulfonamide moiety. Common synthetic routes may involve:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents under specific conditions.
Attachment of the Methanesulfonamide Moiety: This can be done through sulfonation reactions using methanesulfonyl chloride and appropriate bases.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups, such as reducing the sulfonamide to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted thiophene and phenyl derivatives.
Scientific Research Applications
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic properties, including anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues
β3-Adrenoceptor Agonists from Clinical Studies
- (R)-N-[4-[2-[[2-hydroxy-2-(3-pyridinyl)-ethyl]amino]ethyl]phenyl]-1-(4-octylthiazol-2-yl)-5-indolinesulfonamide Structural Differences: Replaces the thiophene ring with a pyridinyl group and incorporates an indolinesulfonamide core. The octylthiazole moiety may enhance lipophilicity, affecting tissue distribution . Biological Activity: Demonstrates potent β3-AR agonism in rhesus monkeys, inducing lipolysis and metabolic rate increases but causing reflex tachycardia due to indirect β1-AR activation .
CGP 12177
- Structural Differences : Aryl groups differ significantly, lacking the trifluoromethyl substitution.
- Functional Impact : Acts as a β3-AR agonist but antagonizes β1-AR and β2-AR, reducing cardiovascular side effects. Lower efficacy in humans compared to rodents due to species-specific receptor differences .
Sulfonamide Derivatives from Patent Literature
- N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide Structural Differences: Incorporates a bis(trifluoromethyl)phenyl group and an oxazolidinone ring.
Functional Comparisons
Receptor Selectivity and Species Variability
Target Compound vs. (R)-Indolinesulfonamide () :
- Both compounds likely bind β3-AR, but the target’s thiophene group may reduce polar interactions compared to pyridinyl, favoring selective β3-AR activation.
- In rhesus monkeys, (R)-indolinesulfonamide caused tachycardia via reflex β1-AR activation. The target compound’s thiophene moiety might mitigate this by reducing β1-AR cross-reactivity .
Metabolic and Cardiovascular Effects
Pharmacokinetic Considerations
- Thiophene vs. Pyridine : Thiophene’s lower polarity may improve membrane permeability but could increase off-target effects in the central nervous system .
Biological Activity
N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide (CAS Number: 1795492-55-5) is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 392.5 g/mol. The compound features a hydroxy group, a thiophene moiety, and a trifluoromethyl group, which contribute to its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₀N₂O₄S₂ |
| Molecular Weight | 392.5 g/mol |
| CAS Number | 1795492-55-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors in the body. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its penetration through cell membranes. This structural feature allows it to bind effectively to active sites of various proteins, potentially inhibiting their activity or altering their function.
Enzyme Inhibition
Research indicates that compounds with similar structures can inhibit various enzymes, including those involved in metabolic pathways and signal transduction. For instance, sulfonamides are known to inhibit carbonic anhydrase and other enzymes by mimicking substrate molecules or binding at allosteric sites .
Receptor Interaction
The compound may also act as a ligand for specific receptors, influencing cellular signaling pathways. This interaction can lead to downstream effects such as changes in intracellular calcium levels or modulation of gene expression.
Antitumor Effects
In vitro studies on structurally related sulfonamides have indicated potential antitumor effects through apoptosis induction in cancer cell lines. Mechanistic studies suggest that these compounds can trigger mitochondrial pathways leading to cell death. Future research should focus on evaluating the antitumor potential of this compound specifically.
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized a series of sulfonamide derivatives and evaluated their biological activities. Among these, compounds featuring thiophene and trifluoromethyl groups exhibited notable inhibitory effects on specific cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity .
Case Study 2: Pharmacological Profiling
Another research effort focused on pharmacological profiling of sulfonamide derivatives using high-throughput screening methods. Results indicated that certain derivatives showed promising results in modulating enzyme activities related to inflammation and cancer progression.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide, and how can yield and purity be maximized?
- Methodology :
- Stepwise synthesis : Begin with the preparation of the hydroxyethyl-thiophene intermediate via nucleophilic substitution of 3-methylthiophen-2-yl derivatives with ethylene oxide. Subsequent coupling with 4-(trifluoromethyl)phenyl methanesulfonamide under basic conditions (e.g., triethylamine in DMF) facilitates sulfonamide bond formation .
- Purification : Use recrystallization in ethanol or column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC (>95% purity threshold) .
- Critical parameters : Reaction temperature (60–80°C), solvent polarity, and catalyst selection (e.g., pyridine for acid scavenging) significantly impact yield .
Q. Which analytical techniques are most reliable for characterizing this compound’s structural and functional groups?
- Techniques :
- NMR spectroscopy : ¹H/¹³C NMR to confirm the hydroxyethyl group (δ ~3.5–4.0 ppm for CH₂-OH), thiophene protons (δ ~6.5–7.5 ppm), and trifluoromethyl resonance (¹⁹F NMR at δ ~-60 ppm) .
- Mass spectrometry (HRMS) : Exact mass verification (e.g., C₁₅H₁₆F₃NO₃S₂) with ESI+ or MALDI-TOF to rule out byproducts .
- IR spectroscopy : Detect sulfonamide S=O stretches (~1350–1150 cm⁻¹) and hydroxyl O-H bonds (~3300 cm⁻¹) .
Q. What preliminary biological screening assays are recommended to evaluate its pharmacological potential?
- Assays :
- Enzyme inhibition : Test against cyclooxygenase (COX-2) or carbonic anhydrase isoforms due to sulfonamide’s known inhibitory activity .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .
- Solubility/logP : Use shake-flask method or HPLC to determine hydrophobicity, critical for bioavailability .
Advanced Research Questions
Q. How can crystallographic data resolve conformational ambiguities in the hydroxyethyl-thiophene moiety?
- Approach :
- Single-crystal X-ray diffraction : Grow crystals via slow evaporation (solvent: dichloromethane/hexane). Analyze dihedral angles between thiophene and hydroxyethyl groups to assess steric effects .
- Density Functional Theory (DFT) : Compare experimental bond lengths/angles with computational models (e.g., Gaussian 16) to validate stability .
Q. What strategies address contradictory data in binding affinity studies (e.g., conflicting IC₅₀ values across assays)?
- Troubleshooting :
- Assay conditions : Control pH (e.g., physiological 7.4 vs. acidic tumor microenvironments) and ionic strength to minimize false positives .
- Orthogonal validation : Use surface plasmon resonance (SPR) alongside fluorescence polarization to cross-verify target engagement .
- Metabolite screening : LC-MS to rule off-target interactions from degradation products .
Q. How does the trifluoromethyl group influence metabolic stability compared to non-fluorinated analogs?
- Experimental design :
- Microsomal stability assay : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS. Compare t½ values against analogs lacking CF₃ .
- CYP450 inhibition : Use fluorogenic substrates (e.g., CYP3A4) to assess metabolic enzyme interactions .
Q. What structure-activity relationship (SAR) insights can be drawn from modifying the thiophene’s methyl substituent?
- SAR workflow :
- Synthesize analogs : Replace 3-methylthiophene with 2-methyl, 5-bromo, or unsubstituted thiophene.
- Biological testing : Compare IC₅₀ in enzyme assays and logP values.
- Key finding : 3-Methyl enhances lipophilicity (logP +0.3) but may reduce solubility; bromo-substitution increases steric hindrance, lowering binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
